2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate
Description
This compound is a benzo[c][1,2,5]thiadiazole derivative featuring a 1,3-dimethyl-2,2-dioxido core and a 2,2,2-trifluoroethyl carbamate substituent at the 5-position. The trifluoroethyl group is known to influence lipophilicity and metabolic resistance, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O4S/c1-16-8-4-3-7(5-9(8)17(2)22(16,19)20)15-10(18)21-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGWKKOPOXGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. Its molecular structure includes a trifluoromethyl group and a carbamate moiety, which contribute to its diverse applications in medicinal chemistry, biochemistry, and industrial processes.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Key areas of research include:
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit significant antimicrobial properties, making them candidates for further investigation in the treatment of infectious diseases.
- Cancer Research : The ability of the compound to modulate enzyme activity positions it as a potential therapeutic agent in cancer biology research. Its interactions with specific molecular targets may lead to the development of novel anticancer drugs.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block. Its trifluoromethyl group enhances lipophilicity and membrane permeability, allowing for better interactions with biological systems. The carbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects .
Biochemical Probes
The compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its structural features allow it to participate in covalent bonding with target proteins or enzymes, providing insights into biochemical pathways and mechanisms.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of 2,2,2-trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate against common pathogens. The results indicated that certain modifications to the compound's structure significantly enhanced its antimicrobial activity compared to standard antibiotics.
Case Study 2: Cancer Therapeutics
Research focusing on the modulation of enzyme activity by this compound has shown promising results in inhibiting cancer cell proliferation. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency against specific cancer cell lines.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | Acetamide instead of carbamate | Antimicrobial and anticancer research |
| (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine | Lacks carbamate moiety | Potential biochemical probes |
The unique combination of functional groups in 2,2,2-trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate distinguishes it from related compounds and enhances its applicability in various fields.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiadiazole/Carbamate Moieties
(i) 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate (CAS 1354951-62-4)
- Structure : Shares the trifluoroethyl carbamate group but replaces the benzo[c]thiadiazole core with a simpler 1,2,4-thiadiazole ring substituted with a phenyl group.
- Key Differences : The absence of the dimethyl-dioxido benzo[c]thiadiazole system reduces steric hindrance and electron-withdrawing effects, likely altering solubility and reactivity .
- Molecular Formula : C₁₁H₈F₃N₃O₂S vs. C₁₂H₁₀F₃N₃O₄S (target compound).
(ii) 3-(Trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Structure : Contains a benzamide substituent instead of carbamate and introduces a trifluoromethoxy group.
- Key Differences : The benzamide moiety may enhance hydrogen-bonding interactions, while the trifluoromethoxy group increases lipophilicity compared to the trifluoroethyl carbamate .
(iii) N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves coupling 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key steps include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
- Base Catalysis: Triethylamine (TEA) or sodium bicarbonate is added to neutralize HCl byproducts .
- Temperature Control: Reactions are conducted at 0–5°C to prevent thermal decomposition of intermediates .
Purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (SO₂ asymmetric stretch) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
Advanced: How does the trifluoroethyl group impact the compound’s bioavailability and metabolic stability?
Methodological Answer:
The trifluoroethyl group enhances metabolic stability by:
- Reducing Basic Centers: The electron-withdrawing CF₃ group lowers the pKa of adjacent amines, minimizing protonation and enzymatic degradation .
- Lipophilicity Modulation: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (assessed via Caco-2 cell assays) .
Validation: Comparative pharmacokinetic studies in rodent models show a 2–3× longer half-life (t₁/₂) for the trifluoroethyl derivative versus ethyl analogs .
Advanced: How can contradictory activity data in enzyme inhibition assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or target isoform variability. Mitigation strategies include:
- Buffer Optimization: Test activity in Tris-HCl (pH 7.4) vs. phosphate buffers to identify pH-dependent effects .
- Isoform-Specific Profiling: Use recombinant enzymes (e.g., CYP450 isoforms) to rule off-target interactions .
- Docking Studies: Perform molecular dynamics simulations (e.g., using AutoDock Vina) to compare binding poses with active vs. inactive analogs. For example, the sulfone group in the benzothiadiazole ring may form variable H-bonds with catalytic residues .
Advanced: What strategies are effective for derivatizing the carbamate moiety to enhance target selectivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the carbamate oxygen with a thioether (to form a thiocarbamate) to improve resistance to esterase cleavage .
- Side Chain Modifications: Introduce substituents (e.g., methyl, halogen) on the benzothiadiazole ring to sterically block non-specific binding. For example, 4-fluoro substitution reduces IC₅₀ by 50% in kinase inhibition assays .
- Prodrug Design: Replace the trifluoroethyl group with a bioreversible moiety (e.g., pivaloyloxymethyl) for targeted release in acidic environments .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (MIC determination) .
- Anticancer Screening: Test against NCI-60 cell lines, with MDA-MB-231 (breast cancer) and A549 (lung cancer) as priority models due to their sensitivity to fluorinated heterocycles .
- Enzyme Inhibition: Employ fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., staurosporine for kinases) .
Advanced: How can computational methods guide the optimization of this compound’s solubility?
Methodological Answer:
- COSMO-RS Simulations: Predict solubility in aqueous/organic mixtures by computing sigma profiles of the molecule. For instance, adding a polar substituent (e.g., –OH) at the benzothiadiazole 4-position increases water solubility by ~20% .
- Salt Formation Screening: Use in silico pKa prediction tools (e.g., MarvinSketch) to identify protonatable sites. The carbamate nitrogen (pKa ~3.5) is a candidate for hydrochloride salt formation .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) via molecular docking to stabilize high-energy polymorphs with improved dissolution rates .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials under argon to prevent photodegradation of the benzothiadiazole ring .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carbamate group. Stability studies show <5% degradation after 12 months at –20°C .
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at 150°C, indicating suitability for lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
